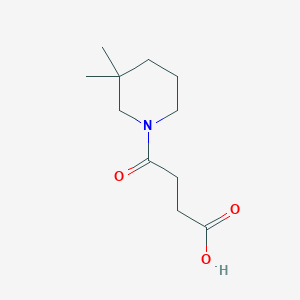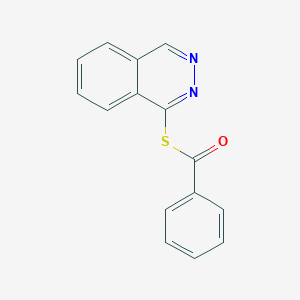
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid, also known as DMXAA, is a small molecule that has been studied for its anti-cancer properties. DMXAA was initially discovered as a potential anti-tumor agent in the early 1990s and has since been the focus of numerous scientific studies.
Scientific Research Applications
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has been extensively studied for its anti-tumor properties, specifically in the treatment of solid tumors. It has been shown to induce tumor necrosis and inhibit the growth of tumors in animal models. 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has also been studied for its potential use in combination therapy with other anti-cancer agents.
Mechanism of Action
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid works by activating the immune system to attack tumor cells. It stimulates the production of cytokines, which are proteins that play a role in the immune response. 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid also inhibits the formation of new blood vessels that supply nutrients to tumors, which can lead to their death.
Biochemical and Physiological Effects:
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has been shown to have a range of biochemical and physiological effects. It has been found to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid also inhibits the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels. Additionally, 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has been shown to increase the permeability of blood vessels in tumors, making them more susceptible to chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in lab experiments is its specificity for tumor cells. It has been shown to have minimal toxicity to normal cells, making it a potentially effective anti-cancer agent. However, 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has some limitations for lab experiments, including its instability in aqueous solutions and its limited solubility in organic solvents.
Future Directions
There are several future directions for research on 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid. Additionally, researchers are exploring the use of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in combination therapy with other anti-cancer agents to improve its effectiveness. Another area of research is the development of new delivery methods for 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid, such as nanoparticles, to improve its bioavailability and reduce toxicity. Finally, researchers are investigating the potential use of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in the treatment of other diseases, such as viral infections and autoimmune disorders.
Synthesis Methods
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid can be synthesized using a multi-step process that involves the reaction of 3,3-dimethylpiperidine with ethyl acetoacetate, followed by oxidation with potassium permanganate. This process results in the formation of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in high yields.
properties
IUPAC Name |
4-(3,3-dimethylpiperidin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2)6-3-7-12(8-11)9(13)4-5-10(14)15/h3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAJOCILNZNEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)

![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)

![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)